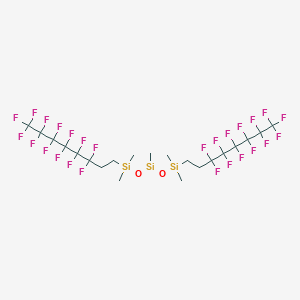![molecular formula C7H2ClF2NO4 B6357007 5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole CAS No. 1027513-83-2](/img/structure/B6357007.png)
5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
- Derivatives Synthesis : The compound has been used in the synthesis of novel chemical entities, such as 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, demonstrating its utility in medicinal chemistry for creating metabolically stable derivatives (Catalani, Paio, & Perugini, 2010).
- Heterocyclic Compounds : It has facilitated the creation of a new series of nitrobenzo[1,3]dioxole derivatives, indicating its role in expanding the chemical space for potential therapeutic agents (Meuche-Albeny, Rathelot, Crozet, & Vanelle, 2003).
Chemical Synthesis and Functionalization
- TDAE Methodology : The compound is involved in the synthesis of substituted ethanol and propionic acid ethyl esters, showcasing its versatility in chemical synthesis using the TDAE methodology (Amiri-Attou, Terme, & Vanelle, 2005).
- Solid-Phase Synthesis : It serves as a building block in the solid-phase synthesis of heterocyclic scaffolds, highlighting its importance in facilitating efficient and diverse chemical syntheses (Křupková, Funk, Soural, & Hlaváč, 2013).
Analytical Chemistry and Biochemistry
- Fluorescent Tagging and Derivatization : The compound is utilized in analytical and biochemistry for fluorescent tagging and derivatization, demonstrating its role in enhancing detection and analytical capabilities (Annenkov, Verkhozina, Shishlyannikova, & Danilovtseva, 2015).
Material Science
- Protoporphyrinogen Oxidase Inhibitors : The chemical has been involved in the study of structures related to protoporphyrinogen oxidase inhibitors, showing its potential application in developing agrochemicals (Li et al., 2005).
Future Directions
Properties
IUPAC Name |
5-chloro-2,2-difluoro-6-nitro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NO4/c8-3-1-5-6(2-4(3)11(12)13)15-7(9,10)14-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWABJKDRJAJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356988.png)
![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)



